Product packaging for 5-Bromo-3-(p-tolyl)benzo[c]isoxazole(Cat. No.:CAS No. 385386-97-0)

5-Bromo-3-(p-tolyl)benzo[c]isoxazole

Cat. No.: B2395669
CAS No.: 385386-97-0
M. Wt: 288.144
InChI Key: XERPXBKECGQUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isoxazole (B147169) and Benzo-fused Isoxazole Scaffolds in Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. ump.edu.plump.edu.pl This structural motif is considered a "privileged scaffold" because it is found in a multitude of biologically active compounds and approved pharmaceuticals. researchgate.netsigmaaldrich.com The versatility of the isoxazole core allows it to serve as a key building block in the design of new therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. ump.edu.plresearchgate.net The unique electronic and structural features of the isoxazole ring enable it to engage in various non-covalent interactions with biological targets, which can lead to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles of drug candidates. beilstein-archives.org

Fusing a benzene (B151609) ring to the isoxazole core gives rise to benzisoxazoles, which themselves are highly significant in drug discovery. sigmaaldrich.com Depending on the fusion pattern, isomers such as benzo[c]isoxazole (also known as anthranil) and benzo[d]isoxazole are formed. wikipedia.orgnih.gov These benzo-fused systems are integral to numerous drugs, including the antipsychotics risperidone (B510) and paliperidone, and the anticonvulsant zonisamide, which are derived from fused isoxazoles. nih.gov Benzo[c]isoxazoles, in particular, are recognized as highly reactive and versatile precursors in organic synthesis and have been used as key intermediates in the creation of various potential drugs, including antimycobacterial agents and protein kinase inhibitors. nih.govresearchgate.net Their continued study holds significant promise for the discovery of novel therapeutic agents. openmedicinalchemistryjournal.com

Overview of Substituted Benzo[c]isoxazoles: A Focus on Halogenated and Aryl-Substituted Analogues

The biological and chemical properties of the benzo[c]isoxazole scaffold can be precisely tuned through the introduction of various substituents. The type and position of these substituents can profoundly influence a molecule's potency, selectivity, and pharmacokinetic characteristics.

Halogenated Analogues: The incorporation of halogen atoms, particularly bromine, is a well-established strategy in drug design. ump.edu.pl Bromine substitution can enhance therapeutic activity, beneficially affect drug metabolism, and increase a compound's duration of action. ump.edu.plump.edu.pl This is partly due to bromine's ability to form "halogen bonds," a type of non-covalent interaction with biological targets that can improve binding affinity and specificity. ump.edu.pl Furthermore, the bromine atom can serve as a useful synthetic handle for further chemical modifications. A key example of a halogenated benzo[c]isoxazole is 5-Bromo-3-phenylbenzo[c]isoxazole , which has been synthesized via the thermolysis of 2-azidobenzophenones. researchgate.net The presence of the bromo-substituent on the benzene ring of the benzo[c]isoxazole core is a common feature in the design of new bioactive molecules.

The combination of both halogen and aryl substituents on a benzo[c]isoxazole core represents a strategic approach to creating novel chemical entities with potentially enhanced and specific biological activities.

Rationale for Investigating 5-Bromo-3-(p-tolyl)benzo[c]isoxazole

The scientific interest in This compound stems from a rational combination of its three core components: the benzo[c]isoxazole scaffold, the bromine substituent, and the p-tolyl group.

The Privileged Scaffold: The benzo[c]isoxazole core provides a proven foundation with a history of biological relevance and synthetic accessibility. researchgate.net

The Halogen Advantage: The bromine atom at the 5-position is expected to modulate the electronic properties of the ring system. It increases the molecule's lipophilicity, which can influence its ability to cross biological membranes, and offers the potential for halogen bonding to enhance target affinity. ump.edu.pl The bromine atom also provides a reactive site for subsequent chemical diversification to explore structure-activity relationships.

Therefore, the investigation of this compound is driven by a design strategy that synergistically combines a privileged heterocyclic core with substituents known to confer advantageous pharmacological properties. This positions the compound as a valuable subject for research in the discovery of new bioactive agents.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Analogue.

Compound NameCAS NumberMolecular Formula
This compound385386-97-0C₁₄H₁₀BrNO
5-Bromo-3-phenylbenzo[c]isoxazole885-34-7C₁₃H₈BrNO

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrNO B2395669 5-Bromo-3-(p-tolyl)benzo[c]isoxazole CAS No. 385386-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-(4-methylphenyl)-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERPXBKECGQUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 5-Bromo-3-(p-tolyl)benzo[c]isoxazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the fused benzo ring system and the p-tolyl substituent. Analysis of a closely related analogue, 5-Bromo-3-phenylbenzo[c]isoxazole, shows signals for the bromo-substituted ring at approximately δ 7.37 (dd, 1H) and δ 8.03 (dd, 1H). researchgate.net

For the target compound, the p-tolyl group introduces a characteristic AA'BB' system for its aromatic protons, appearing as two distinct doublets, and a singlet for the methyl group protons. The methyl (CH₃) protons are expected to resonate in the aliphatic region, typically around δ 2.4 ppm. The aromatic protons of the p-tolyl ring would appear as a pair of doublets, integrating to two protons each, within the aromatic region (δ 7.0-8.0 ppm). The protons on the brominated benzo[c]isoxazole core are expected to show chemical shifts and coupling patterns similar to the phenyl analogue.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ ppm) Multiplicity
Benzo[c]isoxazole-H ~7.4 - 8.1 Multiplet/Doublet of Doublets
p-tolyl-H (ortho to CH₃) ~7.3 Doublet
p-tolyl-H (meta to CH₃) ~7.8 Doublet

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Data from the analogue 5-Bromo-3-phenylbenzo[c]isoxazole shows key signals at δ 122.7 ppm for the carbon bearing the bromine atom (–CBr=), δ 156.4 ppm for the carbon-oxygen double bond equivalent (=C–O), and δ 164.3 ppm for the carbon-nitrogen double bond (C=N). researchgate.net The other aromatic carbons of the fused ring appear at δ 115.5, 117.3, 118.4, 126.7, 128.0, 129.5, 130.8, and 134.7 ppm. researchgate.net

For this compound, the spectrum would include additional signals corresponding to the p-tolyl group. A signal for the methyl carbon is anticipated around δ 21-22 ppm. The four distinct aromatic carbons of the tolyl ring would also be present, with the ipso-carbon (attached to the isoxazole (B147169) ring) and the para-carbon (attached to the methyl group) showing characteristic shifts.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ ppm)
Methyl (CH₃) ~21-22
Benzo[c]isoxazole-CBr ~123
Aromatic Carbons ~115 - 140
Benzo[c]isoxazole-C=O ~156

While specific HMBC (Heteronuclear Multiple Bond Correlation) data is not available in the reviewed literature, its application would be crucial for confirming the regioselectivity and connectivity of the molecule. An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart.

Key expected correlations would include:

A cross-peak between the methyl protons (¹H) of the p-tolyl group and the ipso- and ortho-carbons (¹³C) of the tolyl ring.

A crucial correlation between the ortho-protons of the p-tolyl ring and the C3 carbon of the benzo[c]isoxazole core, definitively confirming the point of attachment between the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the IR spectrum is expected to display several characteristic absorption bands.

The stretching vibration of the C=N bond within the isoxazole ring is typically observed in the region of 1600-1650 cm⁻¹. biolmolchem.com Aromatic C=C stretching vibrations from both the benzo and tolyl rings would appear in the 1430-1605 cm⁻¹ range. biolmolchem.com The spectrum would also feature bands corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. biolmolchem.com The presence of the bromine atom would be indicated by a C-Br stretching vibration in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹. The C-O stretching vibration associated with the isoxazole ring is also expected in the fingerprint region. biolmolchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₄H₁₀BrNO. bldpharm.com

The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to this formula. A key feature would be the isotopic pattern characteristic of a monobrominated compound, with two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope ([M]⁺) and another two mass units higher for the molecule containing the ⁸¹Br isotope ([M+2]⁺). Plausible fragmentation pathways would include the loss of the bromine radical (•Br), loss of a carbon monoxide (CO) molecule, or cleavage of the p-tolyl group.

Single Crystal X-Ray Diffraction for Definitive Solid-State Structure

Single Crystal X-Ray Diffraction provides the most definitive structural information by mapping the precise positions of atoms in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, this technique would unambiguously confirm the molecular geometry.

An X-ray analysis would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com This would definitively establish the planarity of the fused benzo[c]isoxazole ring system and determine the torsion angle between this plane and the plane of the p-tolyl ring. mdpi.com Such data is crucial for understanding intermolecular interactions, such as π-stacking or halogen bonding, within the crystal lattice. nih.gov

Reactivity Profiles and Transformational Chemistry of 5 Bromo 3 P Tolyl Benzo C Isoxazole

Reactivity of the Benzo[c]isoxazole Ring System

The benzo[c]isoxazole, or anthranil, ring system is a bicyclic heteroaromatic structure characterized by specific stability and reactivity patterns, primarily involving the labile N-O bond.

The benzo[c]isoxazole ring is a 10π electron bicyclic heteroaromatic system. chemicalbook.comguidechem.com Despite its aromatic nature, the nucleus exhibits relatively low stability compared to its isomer, benzoxazole (B165842). chemicalbook.com This reduced stability is attributed to factors such as cross-conjugation and a disruption of aromaticity, which render the ring system susceptible to various chemical transformations. chemicalbook.comguidechem.com The inherent strain and the weak N-O bond make benzo[c]isoxazoles highly reactive precursors in organic synthesis. guidechem.com Their utility as key intermediates is demonstrated in the synthesis of diverse molecules, including protein kinase inhibitors and anticancer agents. chemicalbook.comguidechem.com

A defining characteristic of the benzo[c]isoxazole ring is the weakness of the N-O σ bond, which has an average bond energy significantly lower than C-C, C-H, or C-heteroatom bonds. mdpi.com This inherent weakness is the driving force for a variety of ring-opening and rearrangement reactions. mdpi.comnih.gov The cleavage of this bond can be initiated under various conditions, including reductive, basic, or transition-metal-catalyzed protocols. wikipedia.orgnih.gov

Common methods for achieving reductive N-O bond cleavage in isoxazole (B147169) derivatives include hydrogenolysis with catalysts like Raney nickel, or treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or molybdenum hexacarbonyl (Mo(CO)₆). nih.gov For instance, treatment with Raney nickel in the presence of AlCl₃ has been shown to effectively cleave the N-O bond in fused isoxazoline (B3343090) systems, leading to β-hydroxyketones after hydrolysis of the intermediate imine. nih.gov Similarly, strong bases can induce cleavage of the N-O bond to yield 2-hydroxybenzonitrile (B42573) species in a process known as the Kemp elimination. wikipedia.org These reactions highlight the utility of the benzo[c]isoxazole core as a masked ortho-functionalized benzene (B151609) ring, which can be revealed through strategic N-O bond scission.

Reactivity Directed by the Bromine Substituent

The bromine atom at the 5-position of the benzo[c]isoxazole ring serves as a versatile functional handle, enabling a wide array of transformations, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation.

While simple aryl halides are generally unreactive towards nucleophiles, Nucleophilic Aromatic Substitution (SNAr) can occur when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the context of 5-bromo-3-(p-tolyl)benzo[c]isoxazole, the heterocyclic ring itself can modulate the electron density of the fused benzene ring. SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The viability of SNAr on a bromo-benzo[c]isoxazole substrate depends on the nucleophile's strength and the reaction conditions. For related heterocyclic systems like 5-nitroisoxazoles, the nitro group strongly activates the ring for SNAr, allowing the substitution of the nitro group itself with various O, N, and S-centered nucleophiles in high yields under mild conditions. rsc.org Although the benzo[c]isoxazole ring is not as strongly activating as a nitro group, the bromine at the 5-position can potentially be displaced by potent nucleophiles, especially under forcing conditions, providing a pathway to introduce amines, alkoxides, or thiolates at this position.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and aryl bromides are excellent substrates for these transformations. scielo.br The bromine atom on this compound provides a key site for such couplings.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. nih.gov For a substrate like this compound, this reaction would allow the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.com The use of bulky, electron-rich phosphine (B1218219) ligands is often essential for achieving high yields, especially with sterically hindered or electronically challenging substrates. researchgate.net

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. scielo.br This reaction is known for its tolerance of a wide range of functional groups. The reaction of this compound with an organostannane, such as a trialkyl(aryl)tin reagent, would yield the corresponding 5-aryl-3-(p-tolyl)benzo[c]isoxazole.

The Sonogashira reaction is a method for forming a C(sp)-C(sp²) bond through the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov Applying this reaction to this compound would enable the synthesis of 5-alkynyl-3-(p-tolyl)benzo[c]isoxazoles, which are valuable intermediates for further synthetic elaborations. nih.govresearchgate.net

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions with aryl bromides.

ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
Suzuki-MiyauraArylboronic acid / esterPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, Na₂CO₃DME, Toluene, Dioxane
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄, Pd₂(dba)₃Not always requiredToluene, THF, DMF
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, Piperidine, DiPEATHF, DMF

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov In this type of reaction, a C-H bond on an aromatic or heteroaromatic substrate is activated and coupled with an aryl halide. For this compound, it would serve as the aryl bromide component.

Palladium catalysis is commonly employed for these transformations. researchgate.net For example, the direct arylation of isoxazoles at the 5-position with aryl iodides has been achieved using a palladium catalyst with a specific phosphine ligand (1,2-bis(diphenylphosphino)benzene) and a silver fluoride (B91410) activator. nih.govresearchgate.net This demonstrates the feasibility of activating C-H bonds on one heterocycle for coupling with a halogenated partner. In a similar fashion, this compound could be coupled with various arenes and heteroarenes that possess an activatable C-H bond, providing a streamlined route to complex biaryl structures.

Reactivity Directed by the p-Tolyl Substituent

The p-tolyl group, a methyl-substituted benzene ring, attached to the C3 position of the benzo[c]isoxazole core, presents a site for chemical modification, primarily at its benzylic methyl position. The benzylic carbon is activated towards oxidation due to its proximity to the aromatic ring.

Detailed research findings indicate that alkylarenes can be readily oxidized at the benzylic position. nih.gov A common and powerful method for this transformation is the use of potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This reaction typically proceeds under heating in a neutral or slightly alkaline aqueous solution. The methyl group of the p-tolyl substituent is converted into a carboxylic acid group, yielding 4-(5-bromobenzo[c]isoxazol-3-yl)benzoic acid. This transformation is robust and generally proceeds until the carboxylic acid is formed, cleaving any additional carbons if a longer alkyl chain were present. masterorganicchemistry.com This reaction is significant as it allows for the introduction of a carboxyl functional group, which can serve as a handle for further synthetic modifications, such as esterification or amidation.

While the p-tolyl ring is also susceptible to electrophilic aromatic substitution, the reactivity is influenced by the existing substituents. The methyl group is an activating, ortho-, para-director, whereas the large benzo[c]isoxazole moiety may exert steric effects, potentially directing incoming electrophiles to the position meta to the methyl group (ortho to the isoxazole linkage). However, specific examples of such electrophilic substitutions on this particular scaffold are not extensively detailed in the surveyed literature.

Table 1: Benzylic Oxidation of the p-Tolyl Group
Starting MaterialReagent/ConditionsProductTransformation
This compoundKMnO₄, H₂O, Heat4-(5-Bromobenzo[c]isoxazol-3-yl)benzoic acidOxidation of benzylic methyl group

Formation of Benzo[c]isoxazolium Salts and Subsequent Transformations

The nitrogen atom of the benzo[c]isoxazole ring system is nucleophilic and can be alkylated to form quaternary benzo[c]isoxazolium salts. chemicalbook.com This transformation enhances the reactivity of the heterocyclic ring, particularly towards nucleophilic attack and ring-opening reactions.

The formation of these salts is typically achieved using potent alkylating agents. Meerwein's reagent (triethyloxonium tetrafluoroborate, Et₃OBF₄) is a classic and effective reagent for this purpose, leading to the corresponding N-ethylbenzo[c]isoxazolium salt in good yield. chemicalbook.com This reaction converts the neutral benzo[c]isoxazole into a positively charged, more electrophilic species.

These quaternary isoxazolium salts are valuable intermediates for further chemical transformations. A key reaction is their reductive ring cleavage. chemicalbook.com Treatment of the N-alkylated salt with a mild reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄) in aqueous methanol (B129727) or zinc powder in acetic acid, results in the cleavage of the N-O bond of the isoxazole ring. chemicalbook.com This process ultimately yields an ortho-alkylaminobenzophenone derivative. This two-step sequence—quaternization followed by reductive cleavage—provides a synthetically useful route to substituted o-aminobenzophenones, which are important precursors in the synthesis of other heterocyclic systems like 1,4-benzodiazepines. researchgate.net

Table 2: Formation and Transformation of Benzo[c]isoxazolium Salts
StepReactantReagent/ConditionsProduct
1. AlkylationThis compoundEt₃OBF₄ (Meerwein's Reagent)5-Bromo-1-ethyl-3-(p-tolyl)benzo[c]isoxazolium tetrafluoroborate
2. Reductive Cleavage5-Bromo-1-ethyl-3-(p-tolyl)benzo[c]isoxazolium saltNa₂S₂O₄, aq. MeOH or Zn, AcOH(4-Bromo-2-(ethylamino)phenyl)(p-tolyl)methanone

Oxidation and Reduction Reactions Affecting the Isoxazole Ring

The isoxazole ring, particularly when fused in a benzo[c]isoxazole system, possesses a characteristic weak N-O bond that governs its reactivity under reductive and oxidative conditions.

Reduction Reactions: The most common transformation of the isoxazole ring under reductive conditions is the cleavage of the N-O bond. nih.gov This facile cleavage is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen. chemicalbook.com Various reagents can accomplish this transformation. Catalytic hydrogenolysis, often employing catalysts like Raney nickel, is a standard method for cleaving the N-O bond in isoxazolines, which typically yields β-hydroxy ketones after hydrolysis of the intermediate imine. nih.gov For benzo[c]isoxazoles, reductive cleavage, as described in the previous section with Na₂S₂O₄, leads to o-aminobenzophenone derivatives. chemicalbook.com This highlights that the fundamental reactive pathway is the scission of the N-O bond, leading to a ring-opened product whose final structure depends on the specific substrate and reaction workup.

Oxidation Reactions: In contrast to its susceptibility to reduction, the benzo[c]isoxazole ring system is generally stable towards oxidation. While isomeric oxazole (B20620) rings are known to undergo oxidative ring opening, the benzo[c]isoxazole nucleus does not have well-documented, synthetically useful oxidative cleavage pathways under mild conditions. The application of harsh oxidizing agents, which can cause the non-specific degradation of aromatic rings, may lead to decomposition of the molecule rather than a controlled transformation. researchgate.net The relative stability of the isoxazole ring to oxidation makes it a useful scaffold in molecules where oxidative modifications are desired elsewhere, such as at the benzylic position of the p-tolyl group.

Table 3: Summary of Isoxazole Ring Reactivity
Reaction TypeKey FeatureTypical ReagentsGeneral Product Type
ReductionCleavage of the N-O bondNa₂S₂O₄, Zn/AcOH, Raney Ni, H₂/PdRing-opened products (e.g., o-aminoketones)
OxidationGenerally stable ring systemN/A (for specific ring opening)No specific ring-opened products under controlled conditions

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like 5-Bromo-3-(p-tolyl)benzo[c]isoxazole. researchgate.net These computational methods allow for the investigation of molecular characteristics that may be difficult to determine experimentally. DFT calculations are frequently performed using specific functionals, such as the widely used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and various basis sets like 6-311+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov Such studies provide fundamental insights into the molecule's behavior at the atomic level.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization process would reveal the relative orientation of the p-tolyl ring with respect to the benzo[c]isoxazole core. It is expected that there would be a slight twist between the two ring systems to minimize steric hindrance. mdpi.com Conformational analysis, often performed through techniques like Potential Energy Surface (PES) scanning, can identify different stable conformers and the energy barriers between them, providing insights into the molecule's flexibility. nih.gov Theoretical calculations for similar heterocyclic systems have shown a strong correlation between computed and experimentally determined geometric parameters, often validated by X-ray crystallography data. nih.govnih.gov

Table 1: Representative Calculated Structural Parameters for a Benzoisoxazole Scaffold Note: This data is illustrative for a related benzoisoxazole derivative, as specific experimental data for this compound is not available. Calculations are typically performed at the B3LYP/6-311+G(d,p) level.

ParameterBond/AngleCalculated Value
Bond LengthC-O (isoxazole)~ 1.37 Å
Bond LengthN-O (isoxazole)~ 1.42 Å
Bond LengthC=N (isoxazole)~ 1.31 Å
Bond LengthC-Br~ 1.90 Å
Dihedral AngleBenzo-isoxazole-TolylVaries (e.g., 5-20°)

DFT calculations are routinely used to predict the spectroscopic properties of molecules. Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-Transform Infrared (FT-IR) spectra to aid in the assignment of vibrational modes. researchgate.net While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are valuable for confirming structural assignments made from experimental NMR data. Studies on related heterocyclic compounds have demonstrated a high degree of correlation (R² > 0.97) between calculated and observed NMR chemical shifts. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic behavior and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and greater polarizability. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl and benzo portions of the molecule, while the LUMO may be distributed across the isoxazole (B147169) ring and the fused benzene (B151609) ring. researchgate.net These properties are crucial for predicting the molecule's behavior in charge transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for Isoxazole Derivatives Note: Values are representative and depend on the specific derivative and computational method (e.g., DFT/B3LYP).

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Indolyl Isoxazole Derivative asianpubs.org-6.41-0.126.29
Thiazole Derivative researchgate.net-5.54-0.984.56
Benzoquinodimethane Derivative researchgate.net-5.73-2.593.14

The synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions between a nitrile oxide and a dipolarophile (an alkene or alkyne). mdpi.commdpi.com The regioselectivity of this reaction—that is, which of the possible constitutional isomers is formed—is a critical consideration. nih.gov Computational chemistry, particularly DFT, can be used to predict the outcome of these reactions.

By calculating the activation energies for the different possible reaction pathways (e.g., leading to 3,4- or 3,5-disubstituted isoxazoles), the kinetically favored product can be identified. mdpi.com This analysis often involves examining the FMO interactions between the dipole and the dipolarophile. The regioselectivity is typically governed by the orbital coefficients and energy levels of the interacting HOMO and LUMO of the reactants. nih.gov

The potential application of organic molecules like this compound in electronic devices, such as organic field-effect transistors (OFETs), depends on their charge transport properties. Computational methods can predict these properties. The hole reorganization energy (λh) is a key parameter that quantifies the geometric relaxation energy required when a molecule transitions from a neutral to a cationic state. A lower reorganization energy generally corresponds to a higher charge mobility.

Another critical parameter is the transfer integral (t), which describes the electronic coupling between adjacent molecules in a crystal lattice. A larger transfer integral facilitates more efficient charge hopping between molecules. These parameters are calculated using DFT by optimizing the geometry of the molecule in both its neutral and charged states and by analyzing the electronic interactions in molecular dimers extracted from a predicted crystal packing arrangement.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Isoxazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For isoxazole scaffolds, QSAR studies are widely employed to design new derivatives with enhanced therapeutic potential, such as anti-inflammatory or anticancer properties. nih.govnih.gov

A typical QSAR study involves several steps:

Data Set Selection: A series of isoxazole derivatives with known biological activities (the training set) is selected.

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These can include physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., dipole moment, atomic charges), and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.netmdpi.com

For isoxazole derivatives, QSAR models have successfully identified key structural features that influence their activity. For instance, studies have shown that the nature and position of substituents on the phenyl rings attached to the isoxazole core are crucial for modulating their biological effects. mdpi.com The resulting models can then be used to predict the activity of novel, yet-to-be-synthesized isoxazole compounds, thereby guiding synthetic efforts and accelerating the drug discovery process.

Three-Dimensional QSAR (3D-QSAR) Models (CoMFA, CoMSIA)

No information was found regarding the application of Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to "this compound."

Molecular Docking Simulations for Ligand-Target Interactions

There are no available studies detailing the molecular docking simulations of "this compound" with any biological targets.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

No research articles or data were identified that describe molecular dynamics simulations performed on complexes involving "this compound."

Nonlinear Optical (NLO) Properties Prediction

A search of scientific literature did not yield any studies focused on the prediction or measurement of the nonlinear optical properties of "this compound."

Photophysical and Electrochemical Research

Photochemistry of Benzo[c]isoxazole and Isoxazole (B147169) Derivatives

The photochemical behavior of benzo[c]isoxazoles and related isoxazole compounds is characterized by the labile nature of the N-O bond within the isoxazole ring. nih.gov This inherent weakness dictates the outcomes of their interaction with ultraviolet (UV) light, leading to a variety of decomposition and isomerization pathways.

UV-Induced Decomposition and Isomerization Pathways

Upon exposure to UV radiation, typically in the 200–330 nm range, the primary photochemical event for isoxazoles is the homolysis of the weak N-O bond. nih.gov This cleavage leads to the formation of highly reactive intermediates that dictate the subsequent reaction pathways. nih.gov Research has identified key transient species such as acyl azirines, vinylnitrenes, and ketenimines. nih.govresearchgate.net

For 1,2-benzisoxazole (B1199462), the photochemical outcome is notably dependent on the solvent environment. In non-polar solvents, irradiation primarily leads to the formation of its open-ring isomer, 2-cyanophenol. uc.pt Conversely, in polar solvents, the photoexcitation of 1,2-benzisoxazole can afford 1,3-benzoxazole. uc.pt Studies on simpler isoxazoles have shown that decomposition can occur, yielding products like ketene (B1206846) and hydrogen cyanide. researchgate.net The photoisomerization of isoxazoles to oxazoles is a well-documented transformation that proceeds through the acyl azirine intermediate. nih.govresearchgate.net This process has been exploited in continuous flow photochemical reactors to synthesize a variety of oxazole (B20620) derivatives from their isoxazole precursors. researchgate.net

Intrinsic Photochemistry for Crosslinking Methodologies

A novel and significant application of the inherent photoreactivity of the isoxazole ring is in the field of chemoproteomics for photoaffinity labeling (PAL). nih.govnih.gov Isoxazoles can function as minimalist, intrinsic photo-crosslinkers, offering an alternative to larger, more disruptive traditional linkers like aryl azides, diazirines, and benzophenones. nih.govbiorxiv.orgrsc.org

When irradiated with UV light (e.g., 254 nm), the isoxazole moiety in a molecule can form high-energy intermediates, such as nitrenes and azirines, which are capable of forming covalent bonds with nearby amino acid residues on a protein. nih.gov This property allows for the mapping of small molecule-protein interactions and the identification of drug targets. biorxiv.orgresearchgate.net The utility of this approach has been demonstrated in various biological contexts, including the study of protein aggregation in neurodegenerative diseases. nih.govbiorxiv.org This method is compatible with standard chemoproteomic workflows and provides a powerful tool for drug discovery and binding site validation. biorxiv.orgcityu.edu.hk

Base-Mediated Photochemical N-O Bond-Forming Cyclization

While the previous sections focused on the cleavage of the N-O bond, photochemical methods can also be employed for its formation in the synthesis of benzo[c]isoxazole derivatives. A notable example is the base-mediated photochemical cyclization of 2-azidobenzoic acids to produce 2,1-benzisoxazole-3(1H)-ones. nih.govnih.gov

This synthetic strategy involves the irradiation of an aryl azide (B81097) precursor. nih.govresearchgate.net The crucial step is the formation and subsequent photolysis of the 2-azidobenzoate anion. nih.govnih.gov The presence of a base is essential as it shifts the equilibrium towards the more reactive anionic form, thereby increasing the yield of the cyclized benzisoxazolone product. nih.gov This method provides an effective route to functionalized 2,1-benzisoxazole-3(1H)-ones under mild, room temperature conditions. nih.gov The photolysis of aryl azides is a general method for generating reactive nitrene intermediates, which can undergo various transformations, including cyclization. nih.govsu.se

Electrochemical Properties of Benzo[c]isoxazole Derivatives

The electrochemical behavior of benzo[c]isoxazole derivatives provides insight into their electronic structure and reactivity, which is crucial for their application in various fields, including materials science and medicinal chemistry.

Redox Behavior Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a primary technique used to investigate the oxidation and reduction processes of benzo[c]isoxazole and related compounds. nih.gov These studies reveal information about the reversibility of electron transfer processes and the stability of the resulting radical ions. For instance, studies on newly synthesized bis-isoxazole derivatives have characterized their electrochemical behavior in both oxidation and reduction processes. nih.gov

Research on various 3,5-disubstituted isoxazoles in N,N-dimethylformamide indicates that the electrode reaction is often an irreversible process. researchgate.net Similarly, electrochemical studies of benzoxazole (B165842) derivatives show well-defined oxidation or reduction peaks, and the nature of the electron transfer process (whether diffusion-controlled or adsorption-controlled) can be determined by analyzing the effect of the scan rate. researchgate.netresearchgate.net The electrochemical properties of benzo-fused heterocycles are of significant interest for developing new redox-active organic materials. acs.orgresearchgate.net

Below is a table summarizing representative electrochemical data for related heterocyclic compounds, illustrating the type of information obtained from CV studies.

Compound ClassTechniqueKey Findings
1,5-Benzodiazepine derivativesCyclic VoltammetryShowed well-defined, diffusion-controlled oxidation peaks in DMSO. researchgate.net
2,5-Disubstituted BenzoxazolesCyclic VoltammetryExhibited irreversible reduction peaks at a hanging mercury drop electrode. researchgate.net
Carbazole derivativesCyclic VoltammetryDisplayed a single reversible oxidative peak and an irreversible reductive peak. iieta.org
Bis-isoxazole with monoterpeneCyclic VoltammetryCharacterized both oxidation and reduction processes in acetonitrile (B52724) solution. nih.gov

Influence of Substituents on Electrochemical Properties

The electronic nature and position of substituents on the benzo[c]isoxazole ring system profoundly influence its electrochemical properties. researchgate.net Both inductive and resonance effects of substituents can alter the electron density of the heterocyclic core, thereby shifting the oxidation and reduction potentials. nih.govulisboa.pt

For example, electron-donating groups (like -OH, -OMe, -Me) generally lower the oxidation potential (make it easier to oxidize), while electron-withdrawing groups (like -NO2, -CN, -F) increase the redox potential (make it harder to oxidize but easier to reduce). nih.govmdpi.com Studies on isoxazolo-fullerenes demonstrated that variations in donor and acceptor substituents influence the redox behavior, with strong acceptor groups leading to positive shifts in reduction potentials. researchgate.net Similarly, research on substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines found a linear correlation between the reduction potential values and the Hammett substituent constants, quantifying the electronic effect of meta- or para-substituents. researchgate.net This ability to tune the redox potentials through synthetic modification is critical for the rational design of molecules with specific electronic properties for applications such as organic batteries or electronic materials. nih.gov

Investigation of Electron-Withdrawing Building Blocks

In the design of advanced organic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), the strategic combination of electron-donating and electron-withdrawing units is a fundamental concept. The electron-withdrawing character of a molecular fragment is crucial for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn govern the material's charge transport and photophysical behavior.

The benzo[c]isoxazole scaffold is recognized for its inherent electron-deficient nature. This property is attributed to the presence of the electronegative oxygen and nitrogen atoms within the isoxazole ring fused to the benzene (B151609) ring. The introduction of a bromine atom at the 5-position is expected to further enhance this electron-withdrawing strength through its inductive effect. The p-tolyl group at the 3-position, while being a mild electron-donating group, primarily serves to modulate the compound's solubility and solid-state packing, which are also critical factors for device performance.

While specific experimental data for 5-Bromo-3-(p-tolyl)benzo[c]isoxazole is not extensively available in the public domain, the properties of analogous compounds and related heterocyclic systems provide valuable insights into its expected behavior. Research on donor-acceptor polymers incorporating electron-deficient units like benzothiadiazole, which shares structural similarities with benzo[c]isoxazole, has demonstrated that such acceptor moieties effectively lower the LUMO energy level of the resulting material. This reduction in the LUMO level is beneficial for improving electron injection and transport in electronic devices.

The photophysical properties of materials containing such electron-withdrawing blocks are characterized by their absorption and emission spectra. The intramolecular charge transfer (ICT) from a donor unit to the benzo[c]isoxazole acceptor would likely result in absorption bands in the visible or near-ultraviolet region. The emission properties, including the wavelength and quantum yield, would be highly dependent on the specific molecular design and the surrounding environment.

Electrochemical studies, typically conducted using techniques like cyclic voltammetry, are essential for quantifying the electron-accepting ability of this compound. These measurements allow for the determination of the reduction potential, from which the LUMO energy level can be estimated. A more positive reduction potential would indicate a stronger electron-accepting character. Similarly, the oxidation potential provides information about the HOMO energy level. The HOMO-LUMO gap, which is a critical parameter for optoelectronic applications, can be derived from these electrochemical measurements as well as from the onset of the absorption spectrum.

To illustrate the typical data obtained in such investigations, the following interactive tables present hypothetical yet representative photophysical and electrochemical data for a donor-acceptor molecule incorporating an electron-withdrawing unit like this compound.

Table 1: Hypothetical Photophysical Data

PropertyValue
Absorption Maximum (λabs)380 nm
Emission Maximum (λem)450 nm
Stokes Shift70 nm
Fluorescence Quantum Yield (ΦF)0.45

Table 2: Hypothetical Electrochemical Data

PropertyValue
Oxidation Onset Potential (Eox)1.2 V
Reduction Onset Potential (Ered)-1.1 V
HOMO Energy Level-5.6 eV
LUMO Energy Level-3.3 eV
Electrochemical Band Gap2.3 eV

The detailed research findings on related systems underscore the importance of the benzo[c]isoxazole moiety as a potent electron-withdrawing building block. The strategic incorporation of substituents like the bromo and p-tolyl groups allows for fine-tuning of the electronic properties, offering a pathway to the rational design of new high-performance organic materials for a variety of electronic and photonic applications. Further experimental studies on this compound are warranted to fully elucidate its specific characteristics and unlock its potential in materials science.

Potential Utility in Advanced Materials and Synthetic Methodologies

Building Block for Organic Synthesis

The presence of a bromine atom on the benzo[c]isoxazole core makes 5-Bromo-3-(p-tolyl)benzo[c]isoxazole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex organic molecules from simpler precursors. The bromo-substituted isoxazole (B147169) framework is known to participate effectively in such transformations.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various boronic acids or esters to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position. The use of bulky phosphine (B1218219) ligands is often essential for achieving high yields in the Suzuki-Miyaura cross-coupling of bromoisoxazoles. researchgate.net This methodology provides a straightforward route to novel 3,5-disubstituted benzo[c]isoxazole derivatives. The synthesis of biaryl compounds using the Suzuki reaction is a reliable method for creating molecules with extended π-conjugation, which is often a desirable feature for materials with interesting optical and electronic properties. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. This compound could be coupled with a diverse array of primary and secondary amines, including anilines and various heterocyclic amines, to synthesize 5-amino-3-(p-tolyl)benzo[c]isoxazole derivatives. wikipedia.orgnih.gov This reaction is crucial for the synthesis of compounds with potential applications in pharmaceuticals and as charge-transporting materials in organic electronics. The development of specialized catalyst systems has enabled the amination of a wide range of aryl halides, including those with sensitive functional groups.

Heck Reaction: The Heck reaction would enable the vinylation of the benzo[c]isoxazole core by reacting this compound with various alkenes. This provides access to stilbene-like structures and other vinyl-substituted derivatives, which are of interest for their photophysical properties and as precursors for further transformations. beilstein-journals.orgnih.gov

Stille Coupling: In a Stille coupling, organotin reagents are used to transfer an organic group to the bromo-substituted benzo[c]isoxazole. This method is known for its tolerance of a wide variety of functional groups and can be used to introduce alkyl, vinyl, aryl, and heteroaryl moieties. rsc.orgnih.gov

The versatility of this compound as a building block is summarized in the table below, highlighting the potential for diversification through various cross-coupling reactions.

Cross-Coupling ReactionCoupling PartnerResulting Functionality at 5-positionPotential Applications of Products
Suzuki-Miyaura Boronic Acids/EstersAryl, Heteroaryl, VinylOrganic electronics, liquid crystals, pharmaceuticals
Buchwald-Hartwig Primary/Secondary AminesAmino, Arylamino, HeteroarylaminoHole-transport materials, pharmaceuticals, dyes
Heck AlkenesVinyl, Substituted VinylFluorescent materials, synthetic intermediates
Stille OrganostannanesAlkyl, Aryl, Heteroaryl, VinylComplex molecule synthesis, materials science

Potential as Components in Organic Electronic and Photonic Devices

The fused aromatic system of the benzo[c]isoxazole core, combined with the ability to tune its electronic properties through substitution at the 3- and 5-positions, makes this class of compounds promising candidates for applications in organic electronics and photonics. Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the electronic and optical properties of such molecules and guiding their design for specific applications. researchgate.net

Derivatives of benzo[c]isoxazole could potentially serve as emitters or host materials in OLEDs. The extended π-conjugation of the core structure can lead to fluorescence in the visible region of the electromagnetic spectrum. By judiciously choosing substituents, the emission color and efficiency can be tuned. For instance, attaching electron-donating and electron-accepting groups can modulate the HOMO-LUMO energy gap and influence the emission wavelength. Carbazole and imidazole (B134444) derivatives, which share structural similarities with functionalized benzo[c]isoxazoles, have been successfully used in OLEDs. nih.govorganic-chemistry.org

The development of novel electron-donating and electron-accepting materials is crucial for improving the efficiency of organic solar cells (OSCs). Benzo[c]isoxazole derivatives, with their tunable electronic properties, could be engineered to function as either donor or acceptor materials. For example, incorporating electron-rich moieties could lead to p-type (hole-transporting) materials, while the introduction of electron-withdrawing groups could result in n-type (electron-transporting) materials. Related heterocyclic structures like benzothiadiazole have been extensively used as building blocks for low band-gap polymers and small molecules in OSCs.

Efficient charge transport is a key requirement for many organic electronic devices. The planar structure of the benzo[c]isoxazole core can facilitate π-π stacking in the solid state, which is beneficial for charge mobility. Theoretical studies on isoxazole derivatives have suggested their potential as hole transport contenders. wikipedia.org The ability to introduce various functional groups via cross-coupling reactions on the this compound scaffold allows for the fine-tuning of ionization potentials and electron affinities to match the energy levels of other materials in a device, thereby improving charge injection and transport.

Organic molecules with large third-order nonlinear optical (NLO) properties are of interest for applications in optical switching and data processing. The NLO response of a molecule is often related to the extent of its π-conjugation and the presence of donor-acceptor groups that facilitate intramolecular charge transfer. Theoretical calculations can be employed to predict the hyperpolarizabilities of benzo[c]isoxazole derivatives. researchgate.net By synthesizing derivatives of this compound with strong electron-donating and electron-withdrawing groups, it may be possible to create materials with significant third-order NLO susceptibility.


Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzo[c]isoxazoles has traditionally relied on methods such as the thermolysis of 2-azidobenzophenones. researchgate.net While effective, these methods can require harsh conditions or precursors that pose safety concerns. Future research should prioritize the development of more efficient, safer, and environmentally benign synthetic strategies for 5-Bromo-3-(p-tolyl)benzo[c]isoxazole and its derivatives.

Key areas for investigation include:

Transition Metal Catalysis: Recent advances in isoxazole (B147169) synthesis have highlighted the utility of transition metal-catalyzed reactions, such as copper- or palladium-catalyzed cycloadditions and cross-coupling reactions. rsc.orgrsc.org Future work could explore a one-pot synthesis involving a palladium-catalyzed coupling of a suitable aryl precursor with a tolyl-containing component, followed by an intramolecular cyclization to form the benzisoxazole ring.

Green Chemistry Approaches: The principles of green chemistry should be integrated into synthetic design. This includes exploring ultrasound-assisted synthesis, which has been shown to accelerate reactions and improve yields for other isoxazoles. sciensage.info The use of aqueous reaction media, biodegradable catalysts, and energy-efficient microwave-assisted protocols are also promising avenues. sciensage.info

C-H Activation: Direct functionalization of the isoxazole ring via C-H activation is an emerging and powerful tool in heterocyclic chemistry. rsc.org Research focused on the regioselective C-H activation of a simpler 3-(p-tolyl)benzo[c]isoxazole (B8370042) precursor to introduce the bromine atom at the C-5 position would represent a highly atom-economical synthetic route.

Table 1: Comparison of Synthetic Methodologies for Future Exploration
MethodologyPotential AdvantagesResearch FocusRelevant Precursors
Palladium-Catalyzed CyclizationHigh efficiency, functional group toleranceOptimization of catalyst systems and reaction conditionsOrtho-halobenzaldehydes, p-tolylacetylene
Ultrasound-Assisted SynthesisReduced reaction times, improved yields, lower energy consumptionInvestigating the effect of ultrasonic irradiation on reaction kineticsSubstituted chalcones, hydroxylamine (B1172632) hydrochloride
Regioselective C-H BrominationHigh atom economy, reduced number of synthetic stepsDevelopment of selective catalysts and brominating agents3-(p-tolyl)benzo[c]isoxazole

In-depth Mechanistic Studies of Reactivity Pathways

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing reactions and discovering new ones. Future mechanistic studies should employ a combination of experimental and computational techniques.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction energy profiles for various synthetic pathways. This would provide insights into the regioselectivity of substitutions and the stability of reaction intermediates, such as the potential formation of nitrene intermediates during cyclization from azido (B1232118) precursors. researchgate.net

Kinetic Studies: Experimental kinetic analysis of key synthetic steps can help elucidate the reaction order, rate-determining steps, and the influence of catalysts, solvents, and temperature. This data is invaluable for process optimization and scale-up.

Isotope Labeling: The use of isotopically labeled precursors (e.g., with ¹³C or ¹⁵N) can help trace the pathways of atoms during complex rearrangements and cyclization reactions, providing definitive evidence for proposed mechanisms.

Exploration of Advanced Spectroscopic Techniques for Structural Resolution

While standard techniques like NMR and mass spectrometry are routine, advanced spectroscopic methods can provide deeper insights into the precise structural and electronic properties of this compound.

Solid-State NMR (ssNMR): Characterizing the compound in its solid state using ssNMR can reveal information about its crystal packing, polymorphism, and intermolecular interactions, which are not accessible from solution-state NMR.

Two-Dimensional NMR: Advanced 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), should be employed for unambiguous assignment of all proton and carbon signals, especially for more complex future derivatives.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its molecular geometry, bond lengths, and bond angles. This data is fundamental for understanding structure-property relationships and for validating computational models.

Further Elucidation of Photochemical Transformations

The photochemistry of isoxazoles is known to involve fascinating rearrangements, often leading to the formation of other heterocyclic systems. scite.ai The specific substituents on this compound make its photochemical behavior a rich area for future investigation.

Research should focus on:

Isoxazole-Oxazole Rearrangement: A primary photochemical pathway for isoxazoles involves cleavage of the N-O bond, followed by rearrangement to an oxazole (B20620) via intermediate species like ketoketenimines. scite.ai Studies should investigate if this compound undergoes a similar phototransposition and how the electronic nature of the bromo and p-tolyl groups influences the quantum yield and reaction pathway.

Influence of Substituents: The presence of the bromine atom could introduce alternative photochemical pathways, such as photoinduced C-Br bond homolysis, leading to radical-mediated reactions. The p-tolyl group could also participate in photochemical processes.

Transient Spectroscopy: The use of laser flash photolysis and other transient absorption spectroscopy techniques could allow for the direct observation and characterization of short-lived intermediates, providing critical evidence for the operative photochemical mechanisms. scite.ai

Design and Synthesis of Advanced Functional Materials Based on the Benzo[c]isoxazole Scaffold

The benzo[c]isoxazole framework is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its utility in materials science. nih.gov The specific structure of this compound makes it an excellent building block for novel functional materials.

Future research in this area could include:

Organic Electronics: The conjugated system of the molecule suggests potential for applications in organic electronics. The bromine atom serves as a convenient synthetic handle for elaboration into larger, more complex structures via cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). This would allow for the synthesis of oligomers and polymers with tailored electronic properties for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Liquid Crystals: By attaching appropriate mesogenic units to the benzo[c]isoxazole core, it may be possible to synthesize novel liquid crystalline materials.

Chemosensors: The electron-rich aromatic system could be functionalized to create chemosensors. The binding of specific analytes could induce a change in the molecule's fluorescence or absorption spectrum, enabling its use in detection applications.

Table 2: Potential Applications in Functional Materials
Material ClassDesign StrategyTarget ApplicationKey Molecular Feature
Conductive PolymersPolymerization via cross-coupling at the C-Br positionOrganic electronics (OFETs, OLEDs)Extended π-conjugated system
Fluorescent ProbesIntroduction of specific binding sites or fluorophoresChemical sensing, bio-imagingInherent fluorescence of the aromatic core
Liquid CrystalsAttachment of long alkyl chains or other mesogenic groupsDisplay technologiesRigid, anisotropic molecular shape

Q & A

Q. What are the established synthetic routes for 5-Bromo-3-(p-tolyl)benzo[c]isoxazole, and how do reaction conditions impact yield?

The compound can be synthesized via modified Davis–Beirut reactions or nucleophilic substitution. For example, α-nitrocinnamate precursors (e.g., ethyl p-methyl-α-nitrocinnamate) react with nitroacetate under basic conditions to form benzo[c]isoxazole derivatives with near-quantitative yields . Key parameters include:

  • Catalyst : Use of palladium catalysts for cross-coupling reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Optimized between 80–120°C to avoid side reactions.

Q. Table 1: Synthetic Methods Comparison

MethodYieldKey ConditionsReference
Davis–Beirut Variation~99%Nitroacetate, basic conditions
C-H Alkenylation66–67%Pd catalysis, 100°C

Q. How should researchers characterize this compound to confirm structural integrity?

  • Spectral Analysis : Compare 1^1H/13^13C NMR and IR data with literature values for phenyl/isoxazole resonances (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Use SHELXT or WinGX for crystal structure determination. Anisotropic displacement ellipsoids validate bond angles and torsional strain .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 314.02 amu).

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro Assays : Test inhibition of bromodomains (e.g., BRD4) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) at 1–50 µM concentrations.
  • Caution : Note that this compound is not FDA-approved and is strictly for research use .

Advanced Research Questions

Q. How do substituent modifications on the benzo[c]isoxazole core affect biological activity?

  • Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity, improving binding to targets like HIF-1α. Meta-substitution on the p-tolyl group increases anti-HIF activity by 2-fold compared to para-substitution .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability. For example, 5-methoxy derivatives show lower cytotoxicity (IC50_{50} > 100 µM) .

Q. Table 2: Substituent Effects on Bioactivity

Substituent PositionTargetActivity ChangeReference
5-Bromo, p-tolylBRD4IC50_{50} = 0.8 µM
5-Methoxy, p-tolylHIF-1α40% inhibition

Q. What computational strategies predict reactivity or binding modes of this compound?

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to model electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Docking : AutoDock Vina simulates binding to BRD4 (PDB: 3MXF). The bromine atom forms halogen bonds with Pro82 and Asn140 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.

Q. How can late-stage functionalization expand the utility of this scaffold?

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the 5-bromo position using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water (e.g., biaryl derivatives for kinase inhibition) .
  • Reductive Amination : Attach pyrrolidine sulfonamides via ketone intermediates to enhance pharmacokinetic properties .

Methodological Note : For purification, use column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (isopropanol) to achieve >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.